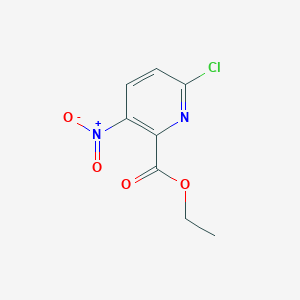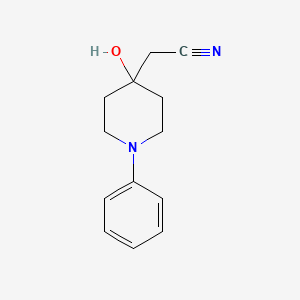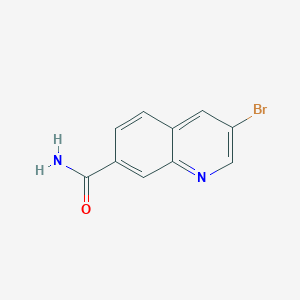
3-Bromoquinoline-7-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromoquinoline-7-carboxamide: is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. The compound has a molecular formula of C10H7BrN2O and is characterized by a bromine atom at the third position and a carboxamide group at the seventh position on the quinoline ring .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromoquinoline-7-carboxamide can be achieved through various methods. One common approach involves the bromination of quinoline derivatives followed by the introduction of the carboxamide group. For instance, the bromination of quinoline can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The resulting 3-bromoquinoline can then be reacted with an appropriate amide source, such as ammonia or an amine, to form the carboxamide group .
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination and amide formation reactions. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are also being explored to minimize environmental impact .
化学反応の分析
Types of Reactions: 3-Bromoquinoline-7-carboxamide undergoes various chemical reactions, including:
Electrophilic Substitution: The bromine atom on the quinoline ring can be substituted by other electrophiles, such as halogens or nitro groups, under appropriate conditions.
Nucleophilic Substitution: The carboxamide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline-7-carboxylic acid or reduction to form 3-aminoquinoline-7-carboxamide.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as chlorine, bromine, or nitric acid can be used under acidic conditions.
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used under basic conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Major Products:
Electrophilic Substitution: Substituted quinoline derivatives.
Nucleophilic Substitution: Various amide derivatives.
Oxidation: Quinoline-7-carboxylic acid.
Reduction: 3-Aminoquinoline-7-carboxamide.
科学的研究の応用
Chemistry: 3-Bromoquinoline-7-carboxamide is used as a building block in the synthesis of various organic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. It is used in the development of new drugs targeting specific biological pathways .
Medicine: this compound is investigated for its potential therapeutic applications. It is used in the design of novel drugs for the treatment of various diseases, including cancer, infectious diseases, and inflammatory conditions .
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals. It serves as an intermediate in the synthesis of materials with specific properties .
作用機序
The mechanism of action of 3-Bromoquinoline-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of DNA gyrase or topoisomerase, enzymes involved in DNA replication and transcription, thereby exerting antimicrobial or anticancer effects .
類似化合物との比較
Quinoline-3-carboxamide: Similar structure but lacks the bromine atom at the third position.
7-Bromoquinoline-3-carboxamide: Similar structure but with the bromine atom at the seventh position and the carboxamide group at the third position.
3-Aminoquinoline-7-carboxamide: Similar structure but with an amino group instead of a bromine atom at the third position.
Uniqueness: 3-Bromoquinoline-7-carboxamide is unique due to the presence of both the bromine atom and the carboxamide group on the quinoline ring.
特性
IUPAC Name |
3-bromoquinoline-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O/c11-8-3-6-1-2-7(10(12)14)4-9(6)13-5-8/h1-5H,(H2,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLAJJNUNCMCXTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=NC=C(C=C21)Br)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

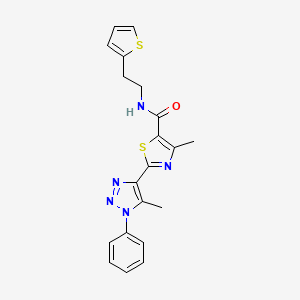
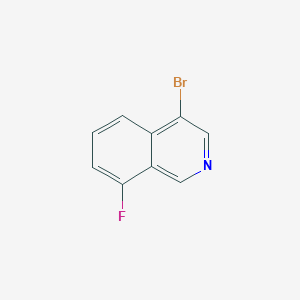

![3-Tert-butyl-6-[(1-methanesulfonylpiperidin-4-yl)methoxy]pyridazine](/img/structure/B2834982.png)
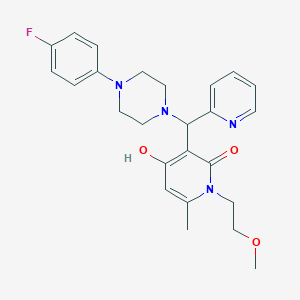
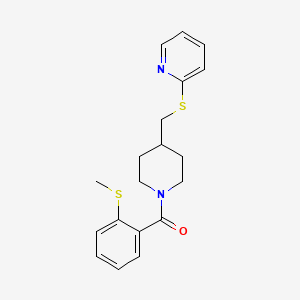


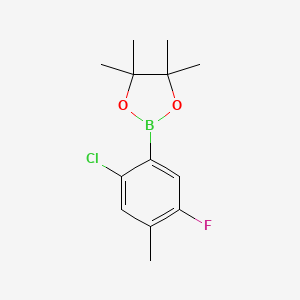
![2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2834995.png)
![N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2834996.png)
